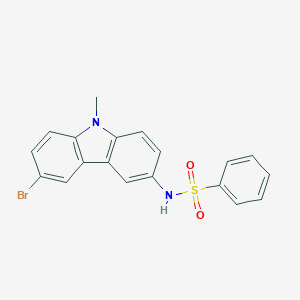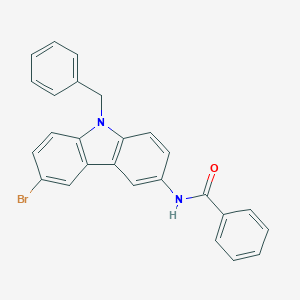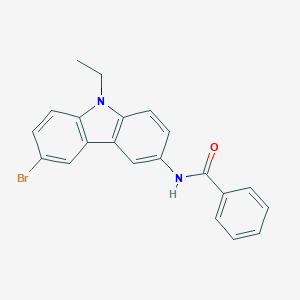![molecular formula C16H14Br2N2O4 B279038 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B279038.png)
1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide, also known as DBPC, is a chemical compound that has been widely used in scientific research for its various applications.
Mecanismo De Acción
The mechanism of action of 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide is not fully understood. However, studies have suggested that 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide may exert its effects through the generation of reactive oxygen species and the inhibition of certain enzymes.
Biochemical and Physiological Effects:
1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide in lab experiments is its fluorescent properties, which allow for easy detection and quantification. Additionally, 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide has been shown to have low toxicity, making it a safe option for use in experiments. However, one limitation of using 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide is its instability in aqueous solutions, which may affect its efficacy in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide. One potential area of study is the development of more stable analogs of 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide for use in experiments. Additionally, further studies are needed to elucidate the mechanism of action of 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide and its potential as a therapeutic agent for various diseases. Finally, the use of 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide in combination with other compounds for enhanced efficacy is an area that warrants further investigation.
In conclusion, 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide is a chemical compound that has been widely used in scientific research for its various applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide involves the reaction of 6,8-dibromo-3-formylcoumarin and 4-piperidinecarboxylic acid in the presence of acetic anhydride and pyridine. The reaction mixture is then refluxed for several hours, and the resulting product is purified through column chromatography to obtain 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide has been extensively studied for its various applications in scientific research. It has been used as a fluorescent probe to detect the presence of reactive oxygen species in cells. 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide has been studied for its potential as an inhibitor of certain enzymes, such as cholinesterase and acetylcholinesterase.
Propiedades
Nombre del producto |
1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide |
|---|---|
Fórmula molecular |
C16H14Br2N2O4 |
Peso molecular |
458.1 g/mol |
Nombre IUPAC |
1-(6,8-dibromo-2-oxochromene-3-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C16H14Br2N2O4/c17-10-5-9-6-11(16(23)24-13(9)12(18)7-10)15(22)20-3-1-8(2-4-20)14(19)21/h5-8H,1-4H2,(H2,19,21) |
Clave InChI |
BOGJRDRVZLKKHF-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
SMILES canónico |
C1CN(CCC1C(=O)N)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278958.png)

![Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B278963.png)
![1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)
![1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278965.png)


![1-(4-bromophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278968.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278972.png)




![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278981.png)